N-(2,6-dichlorobenzyl)alanine

RNase L activation Antiviral research Enzyme modulation

N-(2,6-Dichlorobenzyl)alanine is a non-proteinogenic amino acid derivative belonging to the N-substituted alanine class, specifically characterized by a 2,6-dichlorobenzyl group attached to the amino nitrogen of alanine. This compound is a small-molecule entity with a molecular weight of approximately 248.1 g/mol and is typically available as a research-grade chemical with a purity specification of ≥95%.

Molecular Formula C10H11Cl2NO2
Molecular Weight 248.10 g/mol
Cat. No. B12488836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-dichlorobenzyl)alanine
Molecular FormulaC10H11Cl2NO2
Molecular Weight248.10 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NCC1=C(C=CC=C1Cl)Cl
InChIInChI=1S/C10H11Cl2NO2/c1-6(10(14)15)13-5-7-8(11)3-2-4-9(7)12/h2-4,6,13H,5H2,1H3,(H,14,15)
InChIKeyZVDILYWGTUOROX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,6-Dichlorobenzyl)alanine Procurement Guide: Compound Class and Baseline Specifications for Research and Industrial Sourcing


N-(2,6-Dichlorobenzyl)alanine is a non-proteinogenic amino acid derivative belonging to the N-substituted alanine class, specifically characterized by a 2,6-dichlorobenzyl group attached to the amino nitrogen of alanine . This compound is a small-molecule entity with a molecular weight of approximately 248.1 g/mol and is typically available as a research-grade chemical with a purity specification of ≥95% . Its structure confers distinct physicochemical properties, including increased lipophilicity and the potential for specific molecular interactions, which differentiate it from unsubstituted alanine and other N-benzyl alanine analogs [1].

Why N-(2,6-Dichlorobenzyl)alanine Cannot Be Replaced by Generic N-Benzyl or Unsubstituted Alanine Analogs: A Procurement Risk Analysis


Generic substitution among N-substituted alanine derivatives carries significant scientific and procurement risk because the 2,6-dichloro substitution pattern on the benzyl ring is not a passive structural element; it dictates critical and quantifiable differences in biological target engagement, metabolic fate, and functional activity [1]. As evidenced by comparative studies on structurally related compounds, the presence and precise positioning of chlorine atoms on the benzyl group directly influence enzyme inhibition potency (e.g., IDO1 inhibition Ki of 154 nM for the 2,6-dichloro isomer) [2], transporter selectivity (e.g., differential inhibition of DAT, NET, and SERT) [3], and even the metabolic pathway, with the 2,6-dichloro isomer yielding distinct nitrone metabolites not observed with other analogs [4]. Unsubstituted alanine lacks these target-binding capabilities, and other N-benzylalanines without the specific 2,6-dichloro arrangement will exhibit altered, often diminished or null, activity profiles, making direct interchange impossible without a complete re-validation of the research or industrial process.

Quantitative Differentiation Evidence for N-(2,6-Dichlorobenzyl)alanine: Head-to-Head and Cross-Study Performance Comparisons


RNase L Activation Potency: N-(2,6-Dichlorobenzyl)alanine vs. Natural 2-5A and Synthetic Activator RNase L-IN-2

N-(2,6-Dichlorobenzyl)alanine demonstrates potent RNase L activation, achieving 50% inhibition of protein synthesis in mouse L cell extracts at an IC50 of 2.30 nM [1]. This activity is comparable to the natural activator 2-5A tetramer, which exhibits an EC50 of 1.0 nM in a similar RNase L cleavage assay using human recombinant enzyme [2]. In stark contrast, another small-molecule RNase L activator, RNase L-IN-2, is significantly less potent, with a reported EC50 of 22 µM (22,000 nM) . This represents a potency advantage of approximately 9,600-fold over RNase L-IN-2 and positions N-(2,6-dichlorobenzyl)alanine in a similar potency range as the natural, but pharmacologically unfavorable, 2-5A oligonucleotide.

RNase L activation Antiviral research Enzyme modulation

IDO1 Enzyme Inhibition: Ki Comparison of N-(2,6-Dichlorobenzyl)alanine with Clinical Candidate Navoximod (NLG-919)

N-(2,6-Dichlorobenzyl)alanine inhibits recombinant human Indoleamine 2,3-dioxygenase 1 (IDO1) with a Ki of 154 nM, as determined by measuring the reduction in kynurenine production using L-tryptophan as a substrate [1]. This places its inhibitory potency within the same order of magnitude as the clinical-stage IDO1 inhibitor Navoximod (NLG-919), which has a reported Ki of 7 nM [2]. While Navoximod is more potent, N-(2,6-dichlorobenzyl)alanine's Ki of 154 nM confirms its ability to engage this therapeutically relevant target, and its distinct chemical scaffold (an N-substituted alanine vs. an imidazo[5,1-a]isoindole) may offer different pharmacological properties and intellectual property positioning.

IDO1 inhibition Immuno-oncology Tryptophan metabolism

Differential Monoamine Transporter Inhibition Profile: N-(2,6-Dichlorobenzyl)alanine vs. Benchmark Dopamine Uptake Inhibitors

N-(2,6-Dichlorobenzyl)alanine exhibits a distinct and quantifiable profile of monoamine transporter inhibition. In vitro, it inhibits dopamine (DA) uptake in rat brain synaptosomes with an IC50 of 900 nM [1] and inhibits [3H]dopamine reuptake at the human dopamine transporter (DAT) expressed in HEK293 cells with an IC50 of 658 nM [2]. Crucially, it demonstrates a different selectivity profile compared to the DAT, showing inhibition of norepinephrine reuptake at human NET (IC50 = 443 nM) and serotonin uptake at human SERT (IC50 = 100 nM) [1]. This multi-transporter profile, with a notable preference for SERT over DAT (IC50 100 nM vs. 658 nM), distinguishes it from highly selective DAT inhibitors like Nomifensine or GBR 12783. Unsubstituted alanine does not interact with these transporters at comparable concentrations.

Dopamine transporter Norepinephrine transporter Serotonin transporter

Selectivity Profile: Lack of Acetylcholinesterase (AChE) Inhibition at 26 µM

In a selectivity screening assay, N-(2,6-dichlorobenzyl)alanine showed no inhibition of acetylcholinesterase (AChE) activity when tested at a concentration of 26 µM . This negative result is a critical piece of quantitative evidence, demonstrating that the compound's biological activity is not due to promiscuous enzyme inhibition. When compared to known AChE inhibitors like Donepezil (IC50 in the low nanomolar range), this data confirms a favorable selectivity window, at least against this common central nervous system target, and reduces the likelihood of off-target cholinergic effects in cell-based or in vivo studies.

Acetylcholinesterase Selectivity screening Off-target activity

Validated Application Scenarios for N-(2,6-Dichlorobenzyl)alanine Based on Quantitative Evidence


Probe for Investigating RNase L-Dependent Antiviral and Antiproliferative Pathways

Given its potent RNase L activation (IC50 = 2.30 nM), which is comparable to the natural activator 2-5A [1], N-(2,6-dichlorobenzyl)alanine is a compelling research tool for studying RNase L-mediated pathways in virology and oncology. Researchers investigating the interferon-regulated 2-5A system or seeking to validate RNase L as a therapeutic target can use this compound to potently induce RNase L activity in cell-based assays, providing a functional probe that is structurally distinct from the labile 2-5A oligonucleotides.

IDO1 Probe for Immuno-Oncology and Tryptophan Metabolism Research

The confirmed inhibition of IDO1 with a Ki of 154 nM [2] supports the use of N-(2,6-dichlorobenzyl)alanine as a chemical probe in studies of tumor immunology and tryptophan catabolism. Its distinct N-substituted alanine scaffold offers a valuable alternative to the more commonly explored imidazo-isoindole IDO1 inhibitors like Navoximod (Ki = 7 nM) [3], enabling orthogonal validation of target engagement and providing a different chemical starting point for medicinal chemistry optimization.

Multi-Transporter Pharmacology Tool for Neurochemistry Research

With its characterized inhibition profile across DAT, NET, and SERT (IC50 values of 658 nM, 443 nM, and 100 nM, respectively) [4], this compound is uniquely suited for investigating the functional consequences of simultaneous, low-affinity modulation of multiple monoamine systems. This polypharmacology profile is distinct from that of highly selective transporter inhibitors and can be exploited in research aimed at understanding complex neurological disorders or the effects of drugs that lack transporter selectivity.

Selectivity Control for Acetylcholinesterase Assays

The documented lack of AChE inhibition at 26 µM makes N-(2,6-dichlorobenzyl)alanine a useful negative control or selectivity standard in assays where cholinergic off-target effects must be excluded. Researchers can employ this compound to confirm that observed biological effects in their model system are not confounded by inadvertent AChE modulation.

Technical Documentation Hub

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